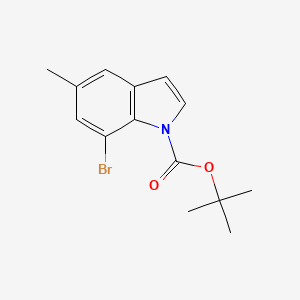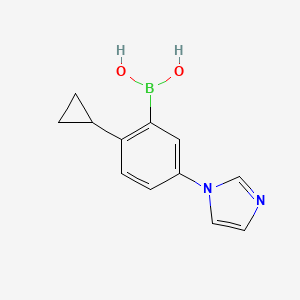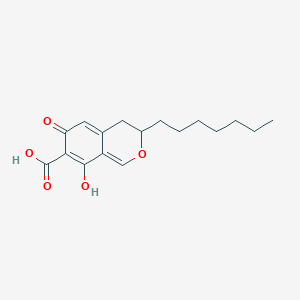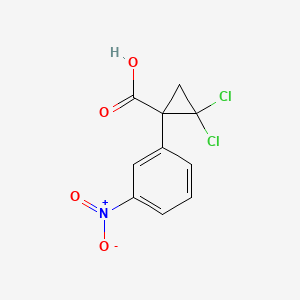
Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate: is a complex organophosphorus compound. It is characterized by the presence of both phosphonate and amino groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate typically involves multi-step organic synthesis. One common method includes the reaction of 1-phenylprop-2-en-1-ol with N-methyl-1-phenylmethanamine under manganese-catalyzed conditions . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts such as manganese or other transition metals can enhance the efficiency of the reaction. Post-reaction purification steps, including crystallization and filtration, are essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are used under basic conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine: The compound has shown promise in the development of antidepressant drugs. Its structure allows it to interact with neurotransmitter systems, potentially leading to new treatments for depression .
Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its stability and reactivity make it suitable for various applications in materials science .
Wirkmechanismus
The mechanism of action of sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels in the brain. This interaction can lead to antidepressant effects by restoring the balance of neurotransmitters such as serotonin and dopamine .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acids: These compounds share the phosphonate group but lack the amino functionality.
Phosphine derivatives: These compounds are similar in structure but differ in their oxidation state and reactivity.
Substituted phosphonates: These compounds have various substituents on the phosphonate group, leading to different chemical properties.
Uniqueness: Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate is unique due to its dual functionality, combining both phosphonate and amino groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C9H22NNaO7P2 |
|---|---|
Molekulargewicht |
341.21 g/mol |
IUPAC-Name |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentan-3-yl)amino]-1-phosphonopropyl]phosphinate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-4-8(5-2)10(3)7-6-9(11,18(12,13)14)19(15,16)17;/h8,11H,4-7H2,1-3H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
PNTURXVTSKPSBS-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(CC)N(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)









![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)

![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)
